![molecular formula C22H46O4Si B13407036 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate CAS No. 91404-19-2](/img/structure/B13407036.png)
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl chain, which is further esterified with hexadecanoic acid (palmitic acid). This compound is known for its unique properties, including increased volatility and stability, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate typically involves the reaction of hexadecanoic acid with 2,3-dihydroxypropyl trimethylsilyl ether. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of lipid metabolism and as a model compound for studying esterification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The hydroxypropyl chain allows for interactions with biological molecules, facilitating its use in biochemical studies and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin trimethylsilyl ether
- 1-Monopalmitoylglycerol trimethylsilyl ether
Uniqueness
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is unique due to its specific combination of a hydroxypropyl chain and a trimethylsilyl group, which imparts distinct properties such as increased volatility and stability. This makes it particularly useful in applications where these characteristics are desired, such as in gas chromatography and mass spectrometry analyses.
Eigenschaften
CAS-Nummer |
91404-19-2 |
|---|---|
Molekularformel |
C22H46O4Si |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(2-hydroxy-3-trimethylsilyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C22H46O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-19-21(23)20-26-27(2,3)4/h21,23H,5-20H2,1-4H3 |
InChI-Schlüssel |
HFIPNVZGKISZTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
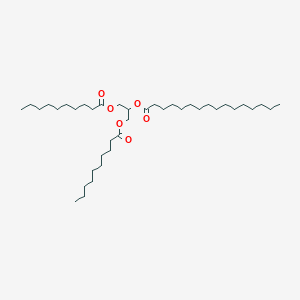
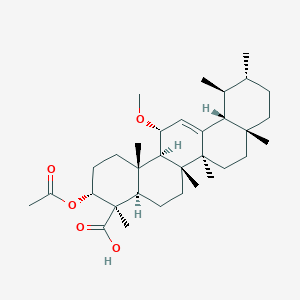
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
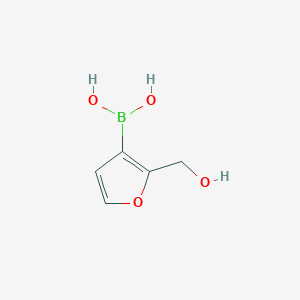


![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
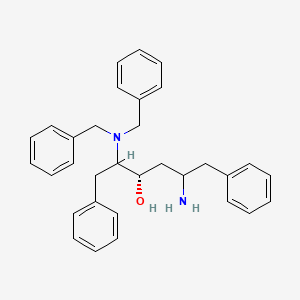
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
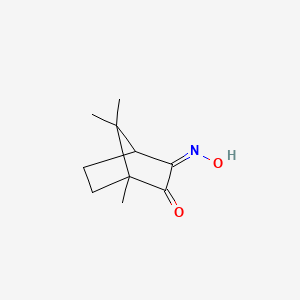
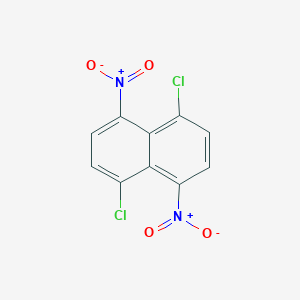
![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
